2-(2,4-Dimethoxyphenyl)acetonitrile

Description

Contextual Significance of Arylacetonitriles in Contemporary Organic Chemistry

Arylacetonitriles, a class of organic compounds characterized by an aryl group and a nitrile function attached to the same methylene (B1212753) carbon, are of significant interest in modern organic synthesis. nih.govrsc.orgdntb.gov.ua Their importance stems from their versatility as building blocks for a wide array of more complex molecules. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones, making arylacetonitriles valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. moravek.comiqvia.com The presence of the aryl group also allows for a variety of substitution reactions, further enhancing their synthetic utility. nih.govrsc.org

Structural Overview and Key Functional Groups of 2-(2,4-Dimethoxyphenyl)acetonitrile

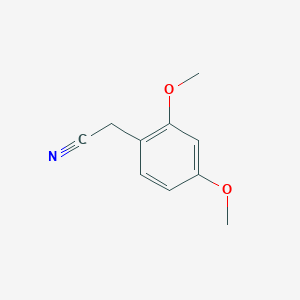

The chemical structure of this compound consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 2 and 4, and an acetonitrile (B52724) group attached to a methylene bridge, which is in turn bonded to the benzene ring. The key functional groups are the 2,4-dimethoxyphenyl group and the nitrile (-C≡N) group.

The dimethoxy-substituted aromatic ring is an electron-rich system due to the electron-donating nature of the methoxy groups. This electronic characteristic influences the reactivity of the aromatic ring in electrophilic substitution reactions. The nitrile group is a strong electron-withdrawing group, which imparts a degree of acidity to the adjacent methylene protons. This feature is pivotal in its synthetic applications, particularly in reactions involving the formation of new carbon-carbon bonds at the alpha-position. nih.gov

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a comprehensive and scientifically rigorous overview of this compound. This includes a detailed examination of its physical and chemical properties, a review of established and novel synthetic routes for its preparation, and a discussion of its role as a precursor in the synthesis of other organic compounds. The information presented is based on established research findings and aims to serve as an authoritative resource for chemists and researchers in the field.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions. The compound is a solid at room temperature. sigmaaldrich.com

| Property | Value |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.2 g/mol |

| Melting Point | 62-63.5 °C (lit.) |

| Boiling Point | 171-178 °C/10 mmHg (lit.) |

| Appearance | White to almost white crystals or crystalline needles |

Note: Data sourced from various chemical suppliers and databases. sigmaaldrich.comchemicalbook.com

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often starting from commercially available precursors.

One common method involves the reaction of 2,4-dimethoxybenzyl chloride with a cyanide salt, such as sodium cyanide. orgsyn.orgyoutube.com This is a nucleophilic substitution reaction where the cyanide ion displaces the chloride ion.

Another approach starts from 2,4-dimethoxybenzaldehyde (B23906). wikipedia.orgnih.govscbt.comchemicalbook.comsigmaaldrich.com This can be converted to the corresponding benzyl (B1604629) alcohol, which is then transformed into the benzyl chloride before reacting with cyanide. Alternatively, the aldehyde can be converted to its cyanohydrin, which can then be reduced to the desired acetonitrile. chemicalbook.comrsc.org

A patent has described a method for synthesizing 3,4-dimethoxyphenylacetonitrile (B126087) starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, which undergoes decarboxylation to form 3,4-dimethoxyphenylacetaldehyde, followed by reaction with hydroxylamine (B1172632) and subsequent dehydration. patsnap.comgoogle.com While this patent pertains to the 3,4-isomer, similar methodologies could potentially be adapted for the 2,4-isomer.

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of the related compound (3,4-Dimethoxyphenyl)acetonitrile shows characteristic signals for the aromatic protons, the methylene protons adjacent to the nitrile group, and the methoxy group protons. chemicalbook.com For this compound, one would expect distinct signals corresponding to the specific substitution pattern of the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct peaks for the carbon atoms in the aromatic ring, the nitrile carbon, the methylene carbon, and the methoxy carbons.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the region of 2260-2240 cm⁻¹. There would also be absorptions corresponding to the C-H bonds of the aromatic ring and the alkyl chain, as well as C-O stretching from the methoxy groups.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 g/mol ). chemicalbook.com

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. The activated methylene group can be deprotonated by a base to form a carbanion, which can then participate in various C-C bond-forming reactions, such as alkylation and condensation reactions. nih.gov

For instance, it can be used in the synthesis of more complex molecules, including pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid, (2,4-dimethoxyphenyl)acetic acid, or reduced to an amine. sigmaaldrich.comchemicalbook.com These transformations open up pathways to a variety of other compounds. It has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the preparation of a modified diterpene. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWELXDIUDWWGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313365 | |

| Record name | 2,4-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-11-8 | |

| Record name | 1891-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,4 Dimethoxyphenyl Acetonitrile and Its Analogs

Direct Synthesis Approaches

Direct methods for synthesizing arylacetonitriles involve the introduction of a cyano (-CN) group onto a C1-synthon already bearing the desired aryl moiety. These are often favored for their efficiency and atom economy.

Nucleophilic Substitution Reactions for Nitrile Introduction

A fundamental and widely employed method for the synthesis of 2-(2,4-dimethoxyphenyl)acetonitrile is the nucleophilic substitution reaction. This approach typically involves the reaction of a 2,4-dimethoxybenzyl halide (e.g., chloride or bromide) with an alkali metal cyanide, such as sodium or potassium cyanide. The cyanide ion (CN⁻) acts as a nucleophile, displacing the halide and forming the new carbon-carbon bond of the target nitrile.

The reaction is generally conducted in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Strategies Employing Cyanide Sources

While simple alkali metal cyanides are effective, concerns over their toxicity have driven the development of alternative cyanation strategies and reagents. Modern organic synthesis employs a variety of cyanide sources, often in conjunction with transition metal catalysts, to achieve efficient and safer transformations. organic-chemistry.org

Palladium and nickel-catalyzed cross-coupling reactions are particularly prominent for the cyanation of aryl halides and pseudohalides (like triflates). organic-chemistry.org These methods offer broad functional group tolerance and often proceed under milder conditions. For instance, less toxic sources like zinc cyanide (Zn(CN)₂) can be used effectively with a nickel catalyst system. organic-chemistry.org Another alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), an environmentally benign, non-toxic, and water-stable cyanide source, which has been successfully used in palladium-catalyzed cyanations. organic-chemistry.org For specific applications, trimethylsilyl (B98337) cyanide (TMSCN) is also a versatile reagent. beilstein-journals.org

Table 1: Comparison of Common Cyanide Sources in Aryl Nitrile Synthesis

| Cyanide Source | Typical Catalyst | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) | Often uncatalyzed or Pd-based | Highly effective and low cost; high toxicity. | organic-chemistry.org |

| Zinc Cyanide (Zn(CN)₂) | Ni or Pd-based | Less toxic than alkali cyanides; suitable for aryl chlorides. | organic-chemistry.org |

| Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Pd-based | Non-toxic, air-stable, and environmentally benign. | organic-chemistry.org |

| Trimethylsilyl cyanide (TMSCN) | Various, including Lewis acids | Versatile reagent used under mild conditions, particularly in Strecker-type reactions. | beilstein-journals.org |

Indirect Synthetic Routes via Precursor Compounds

Indirect routes involve the synthesis of a precursor molecule that is subsequently converted into the target arylacetonitrile. These multi-step pathways can be advantageous when the starting materials for direct approaches are unavailable or when specific stereochemistry or functional group patterns are desired.

Decarboxylation Reactions

Decarboxylation is a powerful transformation in which a carboxyl group is removed, typically with the release of carbon dioxide. The malonic ester synthesis is a classic example of a route that employs decarboxylation to produce substituted acetic acids and their derivatives, including arylacetonitriles. masterorganicchemistry.com

In a hypothetical synthesis of this compound via this method, the process would begin with the alkylation of a malonate ester, such as diethyl malonate, with 2,4-dimethoxybenzyl halide. The resulting substituted malonic ester is then subjected to hydrolysis, converting the ester groups into carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield 2-(2,4-dimethoxyphenyl)acetic acid. A final conversion of the carboxylic acid to the nitrile would be required. A more direct adaptation involves using a cyanated malonate derivative, which upon alkylation and decarboxylation, could potentially yield the target nitrile directly.

Aldoxime Formation and Subsequent Dehydration Methodologies

A well-documented indirect route to arylacetonitriles involves the formation of an aldoxime from an aldehyde, followed by a dehydration step. This two-step sequence provides an effective means of converting an aldehyde group (-CHO) into a nitrile group (-CN). A patented method for the synthesis of the related compound 3,4-dimethoxyphenylacetonitrile (B126087) illustrates this process clearly. google.comgoogle.com

First, a suitable precursor, 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, undergoes decarboxylation to form 3,4-dimethoxyphenylacetaldehyde. google.com This aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium bicarbonate to form the corresponding aldoxime. google.com In the final step, the aldoxime is dehydrated to yield the nitrile. google.com This dehydration can be accomplished using various reagents, with modern methods favoring catalytic approaches. Simple iron salts have been shown to catalyze the dehydration of aldoximes effectively, offering an environmentally benign alternative to classical stoichiometric dehydrating agents. nih.gov

Table 2: Example Two-Step Synthesis of 3,4-Dimethoxyphenylacetonitrile via Aldoxime Dehydration

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Aldoxime Formation | 3,4-Dimethoxyphenylacetaldehyde | Hydroxylamine hydrochloride, Sodium bicarbonate | 3,4-Dimethoxyphenylacetaldehyde oxime | Not specified | google.com |

| 2. Dehydration | 3,4-Dimethoxyphenylacetaldehyde oxime | NaOH, Benzyltriethylammonium chloride (TEBA), Toluene (B28343), Reflux | 3,4-Dimethoxyphenylacetonitrile | 76.33% | google.com |

Adaptations of the Strecker Synthesis for Arylacetonitriles

The Strecker synthesis is a foundational method for preparing α-amino acids. wikipedia.org The classic reaction involves the one-pot treatment of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. organic-chemistry.orgwikipedia.org

While the direct product is an α-aminonitrile, the core principles of the Strecker synthesis can be adapted for the preparation of arylacetonitriles. The key step is the formation of an imine from an aldehyde and an amine, followed by the nucleophilic addition of cyanide. masterorganicchemistry.com To synthesize this compound, one would begin with 2,4-dimethoxybenzaldehyde (B23906). Reaction with ammonia and a cyanide source would yield 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile. To obtain the target compound, a subsequent deamination step would be necessary to remove the amino group from the α-carbon. Research into modified Strecker reactions or efficient deamination protocols for α-aminonitriles could render this a viable, albeit multi-step, synthetic pathway. The versatility of the Strecker reaction has been demonstrated with various aldehydes, cyanide sources like TMSCN, and catalysts, sometimes enhanced by techniques like ultrasound irradiation. beilstein-journals.orgnih.gov

Catalytic Transformations in Synthesis

The synthesis of complex organic molecules like this compound often relies on catalytic methods to achieve high efficiency, selectivity, and yield. Modern synthetic chemistry has seen a surge in the development and application of various catalytic systems, including those based on transition metals, small organic molecules (organocatalysts), and light-driven processes (photoredox catalysis).

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Nickel-catalyzed reactions, in particular, have proven versatile for constructing complex molecular architectures. For instance, nickel catalysts are effective in cycloaddition reactions, which are powerful methods for ring construction. williams.edu These catalyzed processes can proceed under significantly milder conditions than their thermal counterparts and can be applied to the synthesis of complex fused ring systems. williams.edu

In the context of creating functionalized molecules, nickel-catalyzed cross-coupling and carbonylation reactions are of significant importance. Earth-abundant nickel catalysts can facilitate three-component reactions, such as the tandem acylzincation/cyclization of allenes with organozincs and carbon monoxide, to build valuable carbonyl compounds. researchgate.net Such methodologies demonstrate broad functional group compatibility and can be applied to the synthesis of various derivatives. researchgate.net Furthermore, nickel catalysis has been instrumental in developing novel ring-opening difunctionalization reactions, showcasing its utility in the chemoselective cleavage of unactivated carbon-oxygen bonds. researchgate.net

While direct nickel-catalyzed synthesis of this compound is not prominently detailed, the principles are applicable. A related approach involves the use of rhodium catalysts. For example, Rh₂(OAc)₄ has been used in the catalytic generation of metallocarbenes from diazo compounds, which then undergo cyclization reactions to form complex heterocyclic structures like naphtho[2,1-d]oxazoles. acs.org This highlights the potential of transition metal catalysis to construct core structures that could be precursors or analogs to phenylacetonitriles.

Organocatalytic and Photoredox Approaches

In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives and complements to traditional metal-based catalysis, offering green and efficient pathways for complex molecule synthesis.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. A notable application is in the asymmetric synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. For example, the organocatalytic asymmetric synthesis of Csp²–N atropisomers has been achieved through a formal Csp²–O bond amination, a process that can be catalyzed by a chiral Brønsted acid. rsc.org This approach allows for the selective formation of a chiral Csp²–N axis, providing access to a wide range of atropisomeric products. rsc.org

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors. nih.gov This strategy has been successfully applied to the decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives. nih.gov In these reactions, a photosensitizer absorbs light and transfers energy to a substrate, such as an N-hydroxyphthalimide ester, to generate a radical that can then undergo complex cyclization cascades to form polycyclic indole (B1671886) structures. nih.gov These methods are valued for their mild reaction conditions and ability to forge challenging chemical bonds.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a unique and sustainable approach to generating reactive intermediates and effecting chemical transformations. By using electricity as a "reagent," these methods can often avoid the need for harsh chemical oxidants or reductants.

One-pot electrochemical synthesis has been successfully employed to create complex heterocyclic derivatives. For instance, the direct electrochemical oxidation of catechols in the presence of a nucleophile like 4-mercaptocoumarin can produce 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives. nih.gov This process occurs through an EC (electrochemical-chemical) mechanism in an undivided cell under constant current, providing a straightforward route to the desired products. nih.gov The mechanism and feasibility of such reactions can be further understood and predicted using computational methods like density functional theory (DFT). nih.gov

The study of electrochemical oxidation mechanisms, for example in derivatives like 2-[4-(N,N,dimethylamino) phenyl]-6-methyl benzothiazole, is performed using techniques such as cyclic and square wave voltammetry. conicet.gov.ar These studies help in determining key parameters like formal potentials, rate constants, and diffusion coefficients, which are crucial for designing and scaling up electrochemical syntheses. conicet.gov.ar

Optimization of Reaction Conditions and Yields

The success of any synthetic protocol hinges on the careful optimization of reaction conditions to maximize product yield and purity while minimizing reaction time and side products. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.

A systematic approach to optimization involves screening different combinations of these parameters. For example, in a nickel-catalyzed carbonylative reaction, various nickel precursors (e.g., Ni(COD)₂, NiBr₂·DME) and ligands can be tested to find the most effective combination. researchgate.net Similarly, the choice of solvent is critical; a reaction might yield 80% of the desired product in DMSO but only 47% in DMF, while other solvents like water or toluene may be completely unsuitable. researchgate.netacs.org

Temperature also plays a crucial role. A reaction that provides an 80% yield at 40 °C may only yield 15% when performed at room temperature (25 °C), even with extended reaction times. researchgate.net The stoichiometry of the reagents, including the amount of catalyst and any additives, must also be fine-tuned. Increasing the equivalents of a reagent can sometimes significantly improve the yield of the final product. acs.org

The following table illustrates a typical optimization process for the synthesis of an oxazole (B20620) derivative, which is an analog structure.

Table 1: Optimization of Catalytic Conditions for Oxazole Synthesis acs.org

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OTf)₂ | DCE | 80 | No Reaction |

| 2 | Cu(acac)₂ | Toluene | 110 | Decomposition |

| 3 | Rh₂(esp)₂ | Toluene | 110 | 22 |

| 4 | Rh₂(OAc)₄ | Dioxane | 110 | No Reaction |

| 5 | Rh₂(OAc)₄ | Acetonitrile (B52724) | 80 | No Reaction |

| 6 | Rh₂(OAc)₄ | Toluene | 110 | 69 |

This systematic screening identified Rh₂(OAc)₄ in toluene at 110 °C as the optimal conditions for this particular transformation. acs.org

Advanced Purification and Isolation Techniques

After a chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Crystallization and Filtration: For solid compounds, a common initial purification step is crystallization or precipitation from the reaction mixture, followed by collection via vacuum filtration. orgsyn.org The crude solid can be washed with appropriate solvents to remove residual reagents and byproducts. Sometimes, a process called trituration, where the crude product is washed with a solvent in which it is insoluble, is used to obtain a free-flowing powder. orgsyn.org

Chromatography: Column chromatography is a workhorse technique for purification in organic synthesis. acs.org It involves passing the mixture through a stationary phase (commonly silica (B1680970) gel) and eluting with a mobile phase (a solvent or solvent mixture). Compounds separate based on their differential adsorption to the stationary phase. For more challenging separations or to achieve very high purity, advanced chromatographic techniques are employed. These include:

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique uses columns with very small particle sizes (sub-2 µm) to achieve high resolution and rapid separations. nih.gov While its loading capacity is limited, it is excellent for purifying small quantities of material to a high degree. nih.gov

Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a scaled-up version of analytical HPLC designed to purify larger quantities of material. It is often used as a final polishing step.

Recycling HPLC: In this method, the sample is passed through the chromatographic column multiple times in a closed loop to improve the separation of compounds that are very difficult to resolve. nih.gov

Chemical Reactivity and Mechanistic Transformations of 2 2,4 Dimethoxyphenyl Acetonitrile

Reactions Involving the Nitrile Moiety

The nitrile group is a hub of reactivity, participating in reduction, addition, and hydrolysis reactions. These transformations are fundamental for converting the cyano group into other valuable functional groups such as amines, ketones, and carboxylic acids.

The reduction of the nitrile group in 2-(2,4-dimethoxyphenyl)acetonitrile can yield either primary amines or aldehydes, depending on the reducing agent and reaction conditions.

Formation of Primary Amines: Complete reduction of the nitrile converts it to a primary amine. This is commonly achieved through two main methods:

Catalytic Hydrogenation: The reaction of this compound with hydrogen gas (H₂) over a metal catalyst, such as palladium, platinum, or nickel, leads to the formation of 2-(2,4-dimethoxyphenyl)ethan-1-amine. libretexts.org This reaction typically requires elevated temperature and pressure. libretexts.org

Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) effectively reduces the nitrile to the corresponding primary amine. libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting intermediate. libretexts.org

Formation of Aldehydes: Partial reduction of the nitrile can afford an aldehyde. This is typically accomplished using a less reactive hydride reagent like diisobutylaluminium hydride (DIBALH). The reaction involves the addition of a single hydride equivalent to the nitrile, forming a stable imine-aluminum complex. libretexts.org Subsequent hydrolysis of this intermediate during aqueous workup yields (2,4-dimethoxyphenyl)acetaldehyde. libretexts.org

Table 1: Reduction Reactions of this compound

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

|---|

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. wikipedia.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an imine anion intermediate. fiveable.mechemistrysteps.com This intermediate is not isolated but is hydrolyzed with aqueous acid to produce a ketone. fiveable.me For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, yields 1-(2,4-dimethoxyphenyl)propan-2-one. fiveable.mechemistrysteps.com

Cycloaddition Reactions: Cycloaddition reactions involve the concerted formation of a cyclic molecule from two independent π-electron systems. libretexts.org The nitrile group, with its C≡N triple bond, can act as a dienophile in [4+2] cycloadditions like the Diels-Alder reaction. libretexts.org In such a reaction with a conjugated diene like 1,3-butadiene, the nitrile would provide two π-electrons to form a six-membered heterocyclic ring. libretexts.org Similarly, [2+2] cycloadditions, often promoted photochemically, can occur between a nitrile and an alkene to form a four-membered ring. libretexts.orgaklectures.com While these reactions are well-established for nitriles, their application to this compound specifically would follow these general principles.

Table 2: Nucleophilic Addition to the Nitrile Group

| Starting Material | Reagent(s) | Intermediate | Product (after Hydrolysis) |

|---|

The hydrolysis of the nitrile group is a common method for the synthesis of carboxylic acids. The reaction can be catalyzed by either acid or base and proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate, (2,4-dimethoxyphenyl)acetamide, is formed. ebsco.com Further hydrolysis of the amide under the reaction conditions yields the final product, (2,4-dimethoxyphenyl)acetic acid, and an ammonium (B1175870) salt. ebsco.comsavemyexams.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to the (2,4-dimethoxyphenyl)acetamide intermediate. chemistrysteps.com Continued hydrolysis of the amide in the basic medium gives a carboxylate salt. Subsequent acidification is required to produce the final (2,4-dimethoxyphenyl)acetic acid. libretexts.orgsavemyexams.com

Reactions at the Methylene (B1212753) (α-position) Adjacent to the Nitrile

The electron-withdrawing effect of the nitrile group increases the acidity of the protons on the adjacent methylene carbon (the α-carbon). This allows for the formation of a carbanion (a nucleophile) by treatment with a suitable base, which can then be used in various carbon-carbon bond-forming reactions.

α-Alkylation: The α-protons of this compound can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an electrophile, like an alkyl halide, in an Sₙ2 reaction to form an α-alkylated product. richmond.edu For instance, reacting the nitrile with LDA followed by methyl iodide would yield 2-(2,4-dimethoxyphenyl)propanenitrile. This method is a powerful tool for elaborating the carbon skeleton. The principles of regioselective alkylation are crucial, especially in complex molecules, to ensure the desired product is formed. nih.gov

Condensation Reactions: The carbanion generated at the α-position can participate in condensation reactions with various electrophiles, most notably carbonyl compounds.

Aldol-type Condensation: The nitrile-stabilized carbanion can add to the carbonyl carbon of an aldehyde or ketone. For example, reaction with benzaldehyde (B42025) would yield a β-hydroxynitrile, 3-hydroxy-2-(2,4-dimethoxyphenyl)-3-phenylpropanenitrile. Subsequent dehydration of this product can lead to an α,β-unsaturated nitrile.

Thorpe Reaction: This is a base-catalyzed self-condensation of nitriles. wikipedia.org While the intramolecular version (Thorpe-Ziegler reaction) is more common for synthesizing rings from dinitriles, the intermolecular version can lead to dimers and polymers.

Table 3: Reactions at the α-Methylene Position

| Reaction Type | Reagent(s) | Electrophile | Product |

|---|

Transformations of the Dimethoxyphenyl Substructure

The dimethoxy-substituted aromatic ring is the primary site for electrophilic attack and can be modified through demethylation to unmask reactive phenol (B47542) functionalities.

The 2,4-dimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (EAS). The two methoxy (B1213986) groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. youtube.com The position para to the -OCH₃ group at C-4 is already substituted by the cyanomethyl group. The position ortho to the C-4 methoxy group (C-5) and the position ortho to the C-2 methoxy group (C-3) are the most nucleophilic and thus the most likely sites for substitution. The cyanomethyl group (-CH₂CN) is a deactivating group, which would direct incoming electrophiles to the meta position (C-5), further enhancing the reactivity of this position.

Common EAS reactions include nitration and halogenation. libretexts.orgmasterorganicchemistry.com

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. libretexts.org For this compound, the nitration is expected to occur predominantly at the C-5 position, yielding 2-(5-nitro-2,4-dimethoxyphenyl)acetonitrile, due to the combined directing effects of the two methoxy groups. A related compound, (4,5-Dimethoxy-2-nitrophenyl)acetonitrile, is a known benzene (B151609) derivative, illustrating the feasibility of nitrating such structures. biosynth.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃. libretexts.orglumenlearning.com Similar to nitration, halogenation of this compound would be expected to yield substitution primarily at the C-5 position.

The general mechanism for these substitutions involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, followed by the loss of a proton to restore aromaticity. libretexts.orgleah4sci.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(5-Nitro-2,4-dimethoxyphenyl)acetonitrile |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-2,4-dimethoxyphenyl)acetonitrile |

| Chlorination | Cl₂, FeCl₃ | 2-(5-Chloro-2,4-dimethoxyphenyl)acetonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(5-Acyl-2,4-dimethoxyphenyl)acetonitrile |

The methoxy groups of this compound can be selectively cleaved to yield the corresponding phenols, which can then be further functionalized. This transformation is crucial for the synthesis of various natural products and other complex molecules. A variety of reagents can be employed for the demethylation of aryl methyl ethers.

One efficient method involves the use of magnesium iodide (MgI₂) under solvent-free conditions. rsc.org This method has been shown to be effective for the selective demethylation of aryl methyl ethers and tolerates a range of functional groups. rsc.org The reaction likely proceeds via a nucleophilic attack of the iodide ion on the methyl group of the ether, facilitated by the Lewis acidity of the magnesium ion coordinating to the oxygen atom. The ortho-methoxy group might be demethylated preferentially due to chelation effects with the benzylic nitrile group.

The resulting (2,4-dihydroxyphenyl)acetonitrile (B49923) is a natural product found in Erica scoparia and serves as a precursor for further functionalization, such as O-alkylation or O-acylation, to introduce new properties to the molecule. medchemexpress.com

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of this compound, possessing both a nucleophilic aromatic ring and a reactive cyanomethyl group, is well-suited for intramolecular cyclization reactions to form various heterocyclic systems. While specific examples starting directly from this compound are not prevalent in the literature, analogous transformations with structurally similar arylacetonitriles demonstrate the synthetic potential.

For instance, derivatives of arylacetonitriles are known to undergo cyclization to form indolinones and naphthooxazoles. acs.orgacs.org An efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.orgnih.gov This type of transformation highlights the ability of the nitrile-bearing carbon to participate in the formation of a new ring.

In the case of this compound, functionalization of the aromatic ring, for example by introducing an amino or a carboxyl group ortho to the cyanomethyl substituent, could pave the way for intramolecular cyclization. For example, a hypothetical 2-(2-amino-4,6-dimethoxyphenyl)acetonitrile could potentially cyclize to form a substituted indole (B1671886) derivative. The reaction would likely proceed via an initial intramolecular nucleophilic attack of the amino group on the nitrile, followed by tautomerization.

Detailed Mechanistic Investigations of Key Transformations

Understanding the underlying mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Radical reactions offer an alternative pathway for the transformation of this compound. Radicals are species with an unpaired electron and are typically formed by the homolytic cleavage of a bond, often initiated by heat or light. aklectures.com The benzylic position (the CH₂ group) of this compound is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical by the aromatic ring.

Once formed, this benzylic radical can undergo several types of reactions: aklectures.com

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Dimerization: Two benzylic radicals can combine to form a dimer, leading to the formation of 1,2-bis(2,4-dimethoxyphenyl)succinonitrile.

Addition to Unsaturated Systems: The radical can add to double or triple bonds, initiating polymerization or other addition reactions.

The study of radical reactions often involves techniques such as electron spin resonance (ESR) spectroscopy to detect the transient radical intermediates and kinetic studies to determine reaction rates and orders. Computational studies on related systems, such as the unimolecular reactions of 2,4-dimethyloxetanyl radicals, show that ring-opening reactions can occur through radical mechanisms, highlighting the complexity of potential radical pathways. nih.gov

Many of the transformations of this compound proceed through ionic or concerted mechanisms.

Ionic Mechanisms: Electrophilic aromatic substitution is a classic example of a reaction proceeding through an ionic intermediate (the sigma complex). libretexts.org Similarly, nucleophilic additions to the nitrile group, for instance, hydrolysis to the corresponding carboxylic acid or amide, proceed via ionic intermediates. The feasibility of nucleophilic aromatic substitution (SNAAr) on the dimethoxyphenyl ring is low due to the presence of electron-donating methoxy groups. However, if strong electron-withdrawing groups are introduced onto the ring (e.g., nitro groups), SNAAr reactions can become possible, proceeding through a negatively charged Meisenheimer complex intermediate. researchgate.net

Concerted Mechanisms: In a concerted mechanism, bond breaking and bond forming occur in a single step without the formation of an intermediate. While less common for the reactions discussed, certain pericyclic reactions or specific substitution reactions can proceed through a concerted pathway. Kinetic studies, such as the analysis of Brønsted plots (a plot of log(k) versus pKa), can help distinguish between stepwise (ionic) and concerted mechanisms. nih.gov For example, a linear Brønsted plot is often indicative of a concerted mechanism, whereas a break in the plot can suggest a change in the rate-determining step of a stepwise mechanism. nih.gov Computational chemistry also plays a vital role in elucidating reaction mechanisms by calculating the energy profiles of different possible reaction pathways. researchgate.netnih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the neighboring protons. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the local electronic environment of each proton.

For 2-(2,4-Dimethoxyphenyl)acetonitrile, the aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons of the acetonitrile (B52724) group and the protons of the two methoxy (B1213986) groups will also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 6.8 - 7.3 | Multiplet | 3H |

| Methylene (-CH₂-) | 3.7 | Singlet | 2H |

| Methoxy (-OCH₃) | 3.8 | Singlet | 6H |

Note: Predicted data is based on computational models and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

In the ¹³C NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic carbons, the methylene carbon, the nitrile carbon, and the two methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 150 - 160 |

| Aromatic CH | 100 - 130 |

| Nitrile (-CN) | 115 - 125 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂-) | 20 - 30 |

Note: Predicted data is based on computational models and may vary from experimental values. The Human Metabolome Database provides predicted spectra for similar compounds which can serve as a reference.

Advanced Two-Dimensional (2D) NMR Methodologies

To further elucidate the structure and confirm assignments made from 1D NMR spectra, various 2D NMR experiments can be performed. slideshare.netlibretexts.org These techniques provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. This would help to confirm the connectivity of the aromatic protons. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.

For this compound, key vibrational modes can be identified:

C≡N stretch: The nitrile group will exhibit a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. chemicalbook.com

C-O stretch: The two ether linkages of the methoxy groups will show strong C-O stretching bands, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretch: The stretching of the carbon-carbon bonds within the aromatic ring will result in several bands in the 1600-1450 cm⁻¹ region.

C-H stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups appears just below 3000 cm⁻¹.

Raman spectroscopy can provide complementary information, particularly for the nitrile stretch and the symmetric vibrations of the aromatic ring. ias.ac.inresearchgate.netresearchgate.netrsc.orgchemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2260 - 2240 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether (-O-CH₃) | C-O Stretch | 1250 - 1000 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can aid in structural elucidation. The molecular weight of this compound is 177.2 g/mol . chemicalbook.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Fragmentation of the molecular ion can lead to characteristic daughter ions. For example, cleavage of the bond between the methylene group and the aromatic ring could result in a prominent fragment.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of the compound. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule.

The dimethoxy-substituted benzene ring in this compound is the primary chromophore. The presence of the methoxy groups, which are auxochromes, will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) in the 250-290 nm region. The specific λ_max values can be influenced by the solvent used for the analysis. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. The process involves dissolving the compound in an appropriate solvent and allowing it to crystallize slowly. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

As of the latest literature review, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, analysis of related dimethoxybenzene derivatives that have been characterized by X-ray crystallography reveals common structural features. chemicalbook.comnih.gov For instance, studies on other dimethoxybenzene compounds often show the planarity of the phenyl ring and specific conformations of the methoxy groups relative to the ring. chemicalbook.com

Should a crystal structure of this compound be determined, the expected data would be presented in a crystallographic data table. This table would include key parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z).

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

This data would provide unequivocal proof of the compound's structure and offer insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the solid-state properties of the material.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized or purified compound. For this compound, the analysis would focus on carbon (C), hydrogen (H), and nitrogen (N).

The molecular formula of this compound is C₁₀H₁₁NO₂ chemicalbook.com. Based on this, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The molecular weight of the compound is 177.20 g/mol .

The theoretical percentages are calculated as follows:

Carbon (C): (10 * 12.01 / 177.20) * 100% = 67.77%

Hydrogen (H): (11 * 1.008 / 177.20) * 100% = 6.25%

Nitrogen (N): (1 * 14.01 / 177.20) * 100% = 7.91%

Oxygen (O): (2 * 16.00 / 177.20) * 100% = 18.07%

Experimentally, a small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. From these measurements, the percentages of C, H, and N in the original sample are determined. The oxygen content is typically determined by difference.

The experimental results are then compared to the theoretical values. A close agreement, generally within ±0.4%, provides strong evidence for the compound's purity and confirms its elemental composition.

Elemental Analysis Data Table for this compound:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 67.77 | To be determined |

| Hydrogen (H) | 6.25 | To be determined |

| Nitrogen (N) | 7.91 | To be determined |

The combination of X-ray crystallography and elemental microanalysis provides a comprehensive characterization of the solid-state structure and composition of this compound, ensuring its identity and purity for further scientific investigation.

Advanced Structural Analysis and Conformational Studies

Conformational Analysis and Molecular Flexibility

The conformational landscape of 2-(2,4-Dimethoxyphenyl)acetonitrile is primarily dictated by the rotation around the single bond connecting the phenyl ring and the acetonitrile (B52724) group. The presence of two methoxy (B1213986) groups at the 2- and 4-positions of the phenyl ring introduces significant steric and electronic effects that influence the molecule's preferred three-dimensional arrangement.

Theoretically, the molecule's flexibility would be explored by constructing a potential energy surface as a function of the dihedral angle between the plane of the phenyl ring and the C-C≡N bond of the acetonitrile moiety. The two methoxy groups, particularly the ortho-methoxy group, would likely impose a significant steric barrier to free rotation. This would result in distinct energy minima corresponding to specific staggered conformations and energy maxima for eclipsed conformations. Computational methods, such as Density Functional Theory (DFT), would be instrumental in calculating the relative energies of these conformers.

A hypothetical analysis would likely reveal that the most stable conformation seeks to minimize the steric repulsion between the ortho-methoxy group and the acetonitrile group. This could involve the acetonitrile group being oriented away from the methoxy group. The electronic interactions, such as hyperconjugation between the phenyl ring's π-system and the σ-bonds of the acetonitrile group, would also play a role in stabilizing certain conformations.

Stereochemical Considerations in Substituted Derivatives

The introduction of substituents onto the this compound scaffold would introduce stereochemical complexity. For instance, substitution at the α-carbon of the acetonitrile moiety would create a chiral center, leading to the existence of enantiomers (R and S forms).

The synthesis of such derivatives would require stereoselective methods to control the absolute configuration of the newly formed stereocenter. The stereochemistry of these derivatives would be a critical determinant of their biological activity and physical properties. The presence of the bulky 2,4-dimethoxyphenyl group would likely exert a significant directing effect in stereoselective reactions, potentially favoring the formation of one diastereomer over another in cases where a second chiral center is introduced. The analysis of the stereochemical outcome would typically involve techniques like chiral chromatography and X-ray crystallography of single crystals.

Supramolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound would arrange themselves in a crystalline lattice governed by a variety of non-covalent interactions. While a specific crystal structure is not publicly available, we can predict the types of interactions that would be significant.

The aromatic phenyl ring is capable of participating in π-π stacking interactions, where the electron-rich face of one ring interacts with the electron-deficient face of a neighboring ring. The presence of the electron-donating methoxy groups would influence the electron density of the ring and thus the nature of these stacking interactions.

Correlation between Molecular Structure and Reactivity Profiles

The molecular structure of this compound directly influences its chemical reactivity. The electron-donating nature of the two methoxy groups makes the phenyl ring highly activated towards electrophilic aromatic substitution. The ortho and para directing effects of these groups would dictate the position of substitution.

The acetonitrile group itself is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The reactivity of the α-protons on the methylene (B1212753) bridge is enhanced by the electron-withdrawing nature of the nitrile group, making this position susceptible to deprotonation and subsequent alkylation or condensation reactions.

A quantitative structure-activity relationship (QSAR) study on a series of derivatives of this compound would aim to correlate specific structural features (e.g., electronic properties of substituents, steric parameters, and conformational preferences) with their observed chemical reactivity or biological activity. Such studies are crucial in rational drug design and materials science for predicting the properties of new, unsynthesized compounds.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Furthermore, DFT calculations can map out the potential energy surface of the molecule, identifying stable isomers and the energy barriers for conformational changes. For 2-(2,4-Dimethoxyphenyl)acetonitrile, this would involve exploring the rotation around the single bonds, particularly the bond connecting the phenyl ring to the acetonitrile (B52724) group, to determine the most stable rotational isomer and the energy required for interconversion.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical and physical properties. A thorough analysis of the electronic structure of this compound provides deep insights into its reactivity, stability, and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sigmaaldrich.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO would likely be centered on the electron-withdrawing acetonitrile group. The precise energy values and spatial distribution of these orbitals, obtainable through DFT calculations, would allow for the prediction of how this molecule interacts with other chemical species. For instance, the locations of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Dimethoxybenzene Derivative

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: This data is for a representative dimethoxybenzene derivative and is intended for illustrative purposes due to the lack of specific published data for this compound. nih.gov

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond the simple Lewis structure. researchgate.netopenaccesspub.org It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

In this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron sharing between different parts of the molecule. A key aspect to investigate would be the interaction between the lone pairs on the oxygen atoms of the methoxy (B1213986) groups and the π-system of the benzene (B151609) ring, as well as the hyperconjugative interactions involving the acetonitrile group. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these donor-acceptor interactions.

Table 2: Representative NBO Analysis - Second Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C-C) | > 5.0 |

| π (C-C) | π* (C-N) | ~ 2.0 |

Note: This table presents hypothetical but plausible NBO interactions and stabilization energies for this compound to illustrate the type of data obtained from such an analysis. Specific published data is not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the phenyl ring and the methylene (B1212753) group would likely exhibit a positive potential (blue). This visual tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule will be recognized by other reactants.

Global and Local Reactivity Descriptors

To quantify the reactivity of this compound more rigorously, global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. nih.govosu.eduresearchgate.net These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Global Reactivity Descriptors:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Table 3: Illustrative Global Reactivity Descriptors for a Related Acetonitrile Derivative

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.33 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.72 |

Note: The values in this table are for a representative molecule and are provided for illustrative purposes in the absence of specific data for this compound.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Chemical Shifts: The chemical environment of each nucleus in a molecule determines its resonance frequency in Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods like the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts can be invaluable for assigning the peaks in an experimental spectrum.

Vibrational Frequencies: The bonds in a molecule are not static; they vibrate at specific frequencies. These vibrational frequencies can be observed using Infrared (IR) and Raman spectroscopy. DFT calculations can predict the harmonic vibrational frequencies of this compound. The calculated frequencies, often scaled to account for anharmonicity and other effects, can be compared with experimental IR and Raman spectra to identify the characteristic vibrational modes of the molecule. This includes stretching and bending vibrations of the C-H, C-O, C=C, and C≡N bonds.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in understanding the structure, stability, and function of molecules. The NCI index, a method based on electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. For this compound, an NCI analysis would reveal a complex interplay of interactions that dictate its conformational preferences and intermolecular associations.

The key non-covalent interactions expected within and between molecules of this compound include:

Intramolecular Interactions: The presence of two methoxy groups and a nitrile group on the phenyl ring leads to various intramolecular interactions. These can include weak hydrogen bonds between the hydrogen atoms of the methoxy groups and the nitrogen atom of the nitrile group, as well as van der Waals interactions between the different functional groups. The planarity of the benzene ring and the orientation of the substituents are influenced by these subtle forces. Studies on substituted naphthoquinones have shown that intramolecular hydrogen bonding significantly affects molecular geometry. nih.gov

An NCI plot would visually represent these interactions, with different colors indicating the type and strength of the interaction. Typically, blue or green surfaces indicate attractive interactions like hydrogen bonds and van der Waals forces, while red surfaces denote repulsive steric clashes. youtube.comyoutube.com The balance of these interactions is fundamental to the molecule's physical properties and reactivity.

Table 1: Expected Non-Covalent Interactions in this compound and Their Significance

| Interaction Type | Participating Groups | Significance |

| Intramolecular | ||

| Weak C-H···N Hydrogen Bond | Methoxy C-H and Nitrile N | Influences substituent orientation |

| van der Waals | Between all functional groups | Contributes to conformational stability |

| Intermolecular | ||

| π-π Stacking | Phenyl rings | Major contributor to crystal packing |

| Dipole-Dipole | Methoxy and Nitrile groups | Affects bulk properties like boiling point |

| C-H···O Interactions | Phenyl/Alkyl C-H and Methoxy O | Fine-tunes intermolecular arrangement |

Computational Modeling and Simulation of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For this compound, computational studies can be employed to understand its formation and subsequent reactivity.

One of the common synthetic routes to this compound involves the reaction of 2,4-dimethoxybenzaldehyde (B23906) with a cyanide source. nih.gov Computational modeling of this type of reaction, such as a Knoevenagel condensation, can map out the entire reaction pathway. This would involve:

Reactant Complex Formation: Modeling the initial interaction between 2,4-dimethoxybenzaldehyde and the nucleophilic cyanide species.

Transition State Analysis: Locating the transition state for the nucleophilic attack on the carbonyl carbon. The energy of this transition state determines the reaction rate.

Intermediate Stabilization: Investigating the stability of any intermediates formed, such as the initial adduct, before dehydration.

Product Formation: Modeling the final steps of the reaction to yield the acetonitrile derivative.

Similarly, the reactivity of the nitrile group or the aromatic ring in this compound can be explored. For instance, the hydrolysis of the nitrile to a carboxylic acid or electrophilic substitution on the electron-rich aromatic ring can be simulated. Studies on the reactions of acetonitrile in various chemical environments have provided a foundation for understanding its reactivity. sci-hub.semdpi.comntnu.no

Table 2: Illustrative Computational Data for a Plausible Reaction Step in the Synthesis of this compound (Knoevenagel-type Condensation)

| Parameter | Illustrative Value (kcal/mol) | Description |

| Energy of Reactants | 0.0 | Relative energy of starting materials (2,4-dimethoxybenzaldehyde + CN⁻) |

| Energy of Transition State | +15.2 | Energy barrier for the nucleophilic attack of cyanide on the carbonyl carbon |

| Energy of Intermediate | -5.8 | Energy of the tetrahedral intermediate formed after cyanide attack |

| Energy of Products | -12.5 | Relative energy of the final product (after dehydration) |

Note: These values are hypothetical and serve to illustrate the type of data obtained from computational modeling of a reaction mechanism.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Compounds with donor and acceptor groups attached to a π-conjugated system often exhibit enhanced NLO properties.

In this compound, the methoxy groups act as electron donors (D) and the nitrile group acts as an electron acceptor (A), while the phenyl ring serves as the π-conjugated bridge. This D-π-A structure facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large NLO response. doi.orgrsc.org

Theoretical calculations, typically using density functional theory (DFT) and time-dependent DFT (TD-DFT), can predict various NLO parameters:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to the third-order NLO response, which governs phenomena such as third-harmonic generation and two-photon absorption.

Computational studies on similar donor-acceptor substituted aromatic molecules have shown that the strength and position of the donor and acceptor groups significantly influence the magnitude of the hyperpolarizability. osti.govnih.govrsc.org For this compound, the presence of two strong methoxy donor groups is expected to lead to a significant NLO response. Theoretical studies on other aromatic systems have demonstrated that the strategic placement of substituents can enhance these properties. nih.govrsc.orgjyu.fi

Table 3: Calculated Nonlinear Optical Properties for a Representative Donor-Acceptor Molecule (p-nitroaniline) and Expected Trends for this compound

| Property | Calculated Value for p-nitroaniline (a.u.) | Expected Trend for this compound | Rationale |

| Dipole Moment (μ) | ~6-7 | Higher | Increased charge separation due to two methoxy groups. |

| Polarizability (α) | ~70-80 | Higher | Larger molecular size and more diffuse electron cloud. |

| First Hyperpolarizability (β) | ~1000-3000 | Potentially High | Strong donor-acceptor character and intramolecular charge transfer. nih.govrsc.org |

Note: The values for p-nitroaniline are typical literature values for comparison. The trends for this compound are qualitative predictions based on its structure.

Applications of 2 2,4 Dimethoxyphenyl Acetonitrile in Organic Synthesis

Versatile Building Block in Complex Molecule Construction

The chemical architecture of 2-(2,4-Dimethoxyphenyl)acetonitrile provides a foundation for the construction of intricate molecular structures. sciencedaily.com The presence of the dimethoxyphenyl group and the acetonitrile (B52724) moiety allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecules. The electron-donating methoxy (B1213986) groups on the phenyl ring influence the reactivity of the aromatic system and adjacent functional groups, while the nitrile group can be readily converted into other functionalities such as amines, carboxylic acids, and ketones.

This versatility is exemplified in the synthesis of various pharmaceutical intermediates and biologically active compounds. For instance, it serves as a crucial starting material in multi-step syntheses, where its structural components are strategically modified and elaborated to achieve the final target molecule. The ability to perform reactions at both the aromatic ring and the acetonitrile side chain provides chemists with multiple avenues for molecular diversification.

Key Intermediate in the Synthesis of Diverse Organic Frameworks

This compound is a pivotal intermediate in the synthesis of a broad range of organic frameworks. Its utility is particularly notable in the preparation of compounds with significant biological or material science applications. For example, it has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the preparation of a modified diterpene, (±)-nimbidiol, which involves a sulfenium ion-promoted polyene cyclization. chemicalbook.com

Furthermore, its derivative, (3,4-dimethoxyphenyl)acetonitrile, is an intermediate in the production of papaverine, a muscle relaxant. chemicalbook.com The compound's ability to undergo various reactions, such as the addition of amines to the nitrile group, allows for the creation of more complex intermediates like 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine, which can be further reduced to form tertiary amines. orgsyn.org This step-wise construction of molecular complexity underscores the importance of this compound and its analogues as key intermediates.

Table 1: Examples of Organic Frameworks Synthesized from Dimethoxyphenylacetonitrile Derivatives

| Starting Material | Reagents | Product | Application/Significance |

| (3,4-Dimethoxyphenyl)acetonitrile | Copper(I) chloride, Dimethylamine | 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine | Intermediate for tertiary amines |

| (3,4-Dimethoxyphenyl)acetonitrile | Thionyl chloride, Dimethylamine, Lithium aluminum hydride | N,N-Dimethylhomoveratrylamine | Tertiary amine synthesis |

| (3,4-Dimethoxyphenyl)acetonitrile | Benzo[b]thiophene-2-carbaldehyde | (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Acrylonitrile derivative |

| (3,4-Dimethoxyphenyl)acetonitrile | Various | (±)-Nimbidiol | Modified diterpene synthesis |

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and this compound serves as a valuable precursor for their synthesis. clockss.orgnih.gov The nitrile group is a key functional handle that can participate in cyclization reactions to form various heterocyclic rings. mdpi.com

For example, the nitrile functionality can be transformed into an amino group, which can then react with other functional groups within the molecule or with external reagents to form rings. This strategy is employed in the synthesis of various heterocyclic systems, including pyridines, pyrimidines, and indoles. The dimethoxy-substituted phenyl ring often remains as a key structural motif in the final heterocyclic product, influencing its biological activity and physical properties. The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles highlights a method for creating complex heterocyclic structures where a nitrile-containing starting material is crucial. acs.org

Table 2: Examples of Nitrogen-Containing Heterocycles

| Heterocycle Class | General Synthetic Strategy |

| Pyrimidines | Cyclocondensation reactions |

| Indoles | Fischer indole (B1671886) synthesis and variations |

| Oxazoles | Cyclization of precursors containing nitrile and hydroxyl groups |

| Pyridazino[4,3-b]indoles | From 2-(3-oxoindolin-2-ylidene)acetonitriles |

Reagent for Cyanomethylation and Related Functionalizations

The acetonitrile group of this compound can be utilized in cyanomethylation reactions. Acetonitrile and its derivatives are known to act as sources of the cyanomethyl group (–CH₂CN) in various organic transformations. mdpi.com This functional group is valuable for extending carbon chains and introducing a nitrile moiety, which can be further elaborated.

While specific examples of this compound as a cyanomethylating agent are not extensively documented in the provided context, the general reactivity of acetonitriles suggests its potential in this capacity. The acidity of the α-protons to the nitrile group allows for deprotonation to form a nucleophilic carbanion, which can then react with electrophiles to achieve cyanomethylation. The electron-donating dimethoxy groups on the phenyl ring may influence the acidity of these protons and the reactivity of the resulting carbanion.

Strategies for Derivatization and Scaffold Functionalization

The this compound scaffold provides multiple sites for derivatization and functionalization, allowing for the creation of a diverse library of compounds. Strategies can target the aromatic ring, the methoxy groups, or the acetonitrile side chain.

Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring. The positions of these substitutions are directed by the existing methoxy groups. The methoxy groups themselves can be demethylated to yield hydroxyl groups, which can then be further functionalized through etherification or esterification.

The nitrile group is particularly versatile for derivatization. It can be: